
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to a propanol group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-3-bromopyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propanal.
Reduction: Formation of 3-((5-Amino-2-pyridinyl)oxy)propan-1-ol.
Substitution: Formation of 3-((5-Amino-3-azidopyridin-2-yl)oxy)propan-1-ol or 3-((5-Amino-3-thiopyridin-2-yl)oxy)propan-1-ol.
Applications De Recherche Scientifique
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and propanol moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((5-Bromo-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the amino group.
3-((5-Amino-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .
Propriétés
Formule moléculaire |
C8H11BrN2O2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
3-(5-amino-3-bromopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11-8(7)13-3-1-2-12/h4-5,12H,1-3,10H2 |
Clé InChI |
IKRWTPDDSBJVGA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)OCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

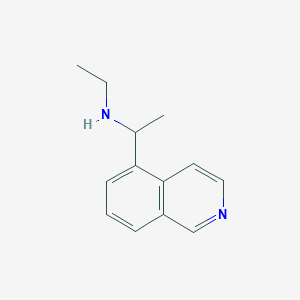
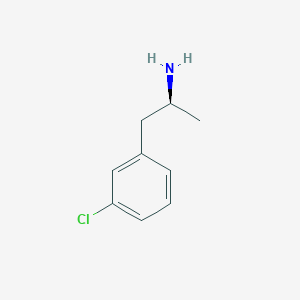
![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
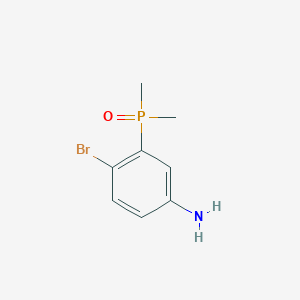
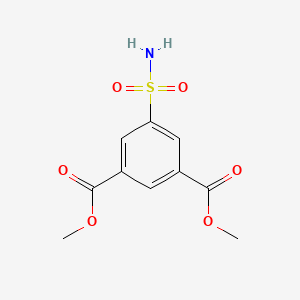
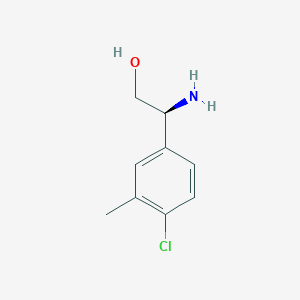


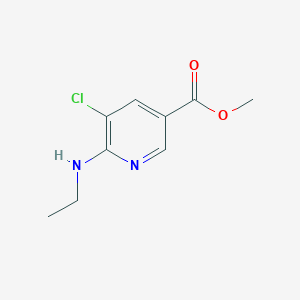
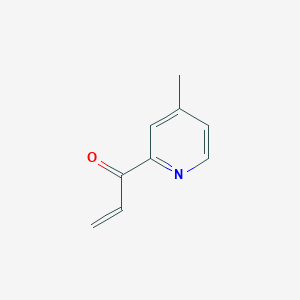
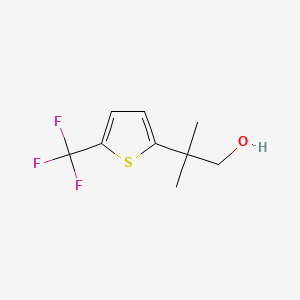
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
